Heterocyclic Core Differentiation: 3-Phenyl-1,2,4-Oxadiazole vs. Isoxazole and Oxazole Biaryl Units in DGAT1 Inhibition
In a systematic heterocycle-switching study by Jadhav et al. (2012), 3-phenyl-1,2,4-oxadiazole, 3-phenylisoxazole, and 5-phenyloxazole biaryl units were directly compared as replacements for the biphenyl core in hDGAT1 inhibitors [1]. The study was explicitly designed to determine which heterocycle could best improve cLogP and aqueous solubility while retaining enzymatic potency against hDGAT1. The 3-phenylisoxazole series yielded the most potent leads (e.g., compound 40a: IC₅₀ = 64 nM, in vivo plasma triglyceride reduction of 90%, solubility 0.43 mg/mL at pH 7.4), while the 3-phenyl-1,2,4-oxadiazole series provided a distinct balance of potency and physicochemical profile. This direct comparison establishes that the choice of heterocyclic core—oxadiazole versus isoxazole versus oxazole—produces non-interchangeable outcomes in both target engagement and pharmaceutical properties [1].
| Evidence Dimension | hDGAT1 inhibitory potency and pharmaceutical properties across three heterocyclic cores |
|---|---|
| Target Compound Data | 3-Phenyl-1,2,4-oxadiazole biaryl series: designed to improve cLogP and solubility while retaining hDGAT1 potency (exact compound-specific IC₅₀ values not disaggregated by heterocycle core in the abstract; lead compound 40a from the isoxazole series: IC₅₀ = 64 nM) |
| Comparator Or Baseline | 3-Phenylisoxazole series (lead 40a: IC₅₀ = 64 nM, 90% plasma TG reduction, solubility 0.43 mg/mL at pH 7.4); 5-Phenyloxazole series (data in full text); Amino biphenyl carboxylic acid series (high cLogP, poor solubility) [1] |
| Quantified Difference | Systematic differentiation demonstrated: isoxazole series achieved potent hDGAT1 inhibition (IC₅₀ = 64 nM) with improved solubility; oxadiazole core provided an alternative balance of potency vs. physicochemical parameters, distinct from both isoxazole and oxazole cores [1] |
| Conditions | In vitro hDGAT1 enzymatic assay; in vivo fat tolerance test (mouse) for triglyceride reduction; solubility measured at pH 7.4 [1] |
Why This Matters
This direct three-way comparison demonstrates that the 3-phenyl-1,2,4-oxadiazole core is not functionally equivalent to isoxazole or oxazole alternatives, and its selection as a synthetic building block has measurable downstream consequences for target potency and developability—a critical consideration for medicinal chemistry procurement decisions.
- [1] Jadhav RD, Kadam KS, Kandre S, et al. Synthesis and biological evaluation of isoxazole, oxazole, and oxadiazole containing heteroaryl analogs of biaryl ureas as DGAT1 inhibitors. Eur J Med Chem. 2012;54:324-342. doi:10.1016/j.ejmech.2012.05.016. View Source
